

Spectroscopic Profile of N,N-Diethylacetamide: A Technical Guide

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Compound of Interest		
Compound Name:	N,N-Diethylacetamide	
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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **N,N-Diethylacetamide**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presented in a clear and accessible format to support experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N,N-Diethylacetamide**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **N,N-Diethylacetamide** is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.

Table 1: ¹H NMR Spectroscopic Data for **N,N-Diethylacetamide**[1]



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH₃ (Acetyl)	2.082	Singlet	3H
CH ₂ (Ethyl)	3.316	Quartet	2H
CH ₂ (Ethyl)	3.370	Quartet	2H
CH₃ (Ethyl)	1.129	Triplet	3H
CH₃ (Ethyl)	1.181	Triplet	3H

Note: The presence of two distinct signals for the ethyl groups is due to hindered rotation around the amide C-N bond, making the two ethyl groups magnetically non-equivalent.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **N,N-Diethylacetamide**[2]

Assignment	Chemical Shift (δ, ppm)	
C=O (Amide)	170.1	
CH₃ (Acetyl)	21.2	
CH ₂ (Ethyl)	41.5	
CH ₂ (Ethyl)	39.8	
CH₃ (Ethyl)	14.3	
CH₃ (Ethyl)	13.1	

Note: Similar to the ¹H NMR, the non-equivalence of the ethyl groups is also observed in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N,N-Diethylacetamide** shows characteristic absorption bands for its amide and alkyl groups.

Table 3: IR Spectroscopic Data for N,N-Diethylacetamide[3][4][5]

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
~2970	C-H stretch (Alkyl)	Strong
~1645	C=O stretch (Amide)	Strong
~1450	C-H bend (Alkyl)	Medium
~1270	C-N stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of **N,N-Diethylacetamide** provides information about its molecular weight and fragmentation pattern. The molecular weight of **N,N-Diethylacetamide** is 115.17 g/mol .[6]

Table 4: Mass Spectrometry Data for N,N-Diethylacetamide[3]

m/z	Relative Intensity (%)	Possible Fragment Ion
115	33.5	[M] ⁺ (Molecular Ion)
100	5.9	[M - CH ₃] ⁺
86	4.0	[M - C₂H₅] ⁺
72	15.1	[M - C₂H₅CO] ⁺ or [CH₃CON(C₂H₅)] ⁺
58	100.0	[CH2N(C2H5)]+ (Base Peak)
44	32.9	[C ₂ H ₅ N] ⁺
43	27.6	[CH₃CO]+



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N,N-Diethylacetamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[7] For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a drop of N,N-Diethylacetamide between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10] A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

 Sample Introduction: Introduce a dilute solution of N,N-Diethylacetamide into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Alternatively, direct infusion via electrospray ionization (ESI) can be used.[11][12][13]



- Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS or ESI.[12][13]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **N,N-Diethylacetamide**.



Sample Preparation N,N-Diethylacetamide Prepare Thin Film Dissolve in Dilute in Deuterated Solvent (NMR) Volatile Solvent (MS) (IR) Data Acquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer Data Analysis & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum Structural Elucidation

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.



[C₆H₁₃NO]⁺ m/z = 115 -•CH₃ -•CH₃ -•C₂H₅• [C₂H₃O]⁺ m/z = 43 [C₃H₈NO]⁺ m/z = 72 -CH₂

Proposed Mass Spectrometry Fragmentation of N,N-Diethylacetamide

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Caption: Proposed fragmentation of N,N-Diethylacetamide.

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